![molecular formula C21H23N3OS B2814418 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034468-11-4](/img/structure/B2814418.png)
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
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Scientific Research Applications
Urotensin-II Receptor Antagonists
Benzo[b]thiophene-2-carboxamide derivatives, including variants similar to the specified compound, have been synthesized and evaluated as potent urotensin-II receptor antagonists. These substances have demonstrated significant UT binding affinities, contributing to the understanding of urotensin-II receptor pharmacology and potentially aiding in the development of treatments for disorders involving this receptor (Lim et al., 2016).
Radiotracer for D3 Receptor Imaging
Compounds structurally related to the specified chemical have been synthesized and radiolabeled for potential use as radiotracers in positron emission tomography (PET) imaging. These compounds, including FAUC346, show promise for in vivo selectivity towards D3 receptors, indicating their potential application in neurological research and diagnostic imaging (Kuhnast et al., 2006).
Heterocyclic Synthesis Applications
Benzo[b]thiophen-2-yl-hydrazonoesters, related to the specified compound, have been synthesized for use in the creation of various heterocyclic derivatives. This research contributes to the broader field of heterocyclic chemistry, with potential applications in pharmaceuticals and materials science (Mohareb et al., 2004).
Antipsychotic Agent Synthesis
Studies have focused on the synthesis of heterocyclic analogues of compounds similar to the specified chemical, aiming to evaluate their potential as antipsychotic agents. These compounds have been tested for their ability to bind to various neurotransmitter receptors and their effectiveness in behavioral models, contributing to the development of new psychiatric medications (Norman et al., 1996).
QSAR Studies on Benzothiazoles
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on benzothiazole derivatives structurally related to the specified compound. These studies help in understanding the relationship between molecular structure and biological activity, which is vital in drug design and development (Al-Masoudi et al., 2011).
properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-12-18(6-9-22-15)24-10-7-16(8-11-24)14-23-21(25)20-13-17-4-2-3-5-19(17)26-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBAOFDPXCVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.